(2-(Methylthio)phenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Description
Scientific Research Applications
Synthesis and Characterization
The compound (2-(Methylthio)phenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has been explored in various synthesis and characterization studies. For instance, a method was reported for synthesizing heterocycles containing piperidine and pyridine rings, highlighting challenges in the synthesis due to inefficient processes and long reaction times. An efficient synthesis of a similar compound, (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, was achieved through a six-step process starting from D-pyroglutaminol, demonstrating potential applications in organic synthesis of piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Antimicrobial Activity
Some derivatives of this compound, particularly those involving piperidine and pyridine structures, have shown promising antimicrobial activity. For example, a study on the synthesis and antimicrobial activity of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed good antimicrobial properties comparable to standard drugs, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).
Crystal and Molecular Structure
The crystal and molecular structure of similar compounds have been studied, providing insights into their chemical properties and potential applications. For example, the crystal and molecular structure analysis of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was conducted, revealing intermolecular hydrogen bonding and potential implications for understanding the structural basis of its biological activity (Lakshminarayana et al., 2009).
Synthesis of Piperidine Derivatives
The synthesis of antimicrobial 4-(hydroxyldiphenylmethyl)piperidin-1-yl)(substituted phenyl)methanone derivatives was reported, demonstrating the creation of new chemical entities with potential microbial activities, highlighting the versatility of the compound's framework for generating biologically active molecules (Ramudu et al., 2017).
properties
IUPAC Name |
(2-methylsulfanylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-23-17-7-3-2-6-16(17)18(21)20-12-4-5-15(13-20)22-14-8-10-19-11-9-14/h2-3,6-11,15H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCYVXEKVXOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)phenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone |
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